Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of fluorinated aromatic rings, oxazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is then coupled with the fluorinated phenyl group. The thiophene ring is introduced in subsequent steps, followed by the esterification to form the ethyl carboxylate group. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components could be useful in the design of organic semiconductors or other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile starting point for various synthetic pathways.
Mechanism of Action
The mechanism by which ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[5-(3-CHLORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-[5-(3-BROMO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-[5-(3-IODO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
The presence of the fluorine atom in ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE imparts unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles compared to its halogenated analogs.
Properties
Molecular Formula |
C24H19FN2O4S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 2-[[5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H19FN2O4S/c1-3-30-24(29)21-17(15-7-5-4-6-8-15)13-32-23(21)26-22(28)19-12-20(31-27-19)16-10-9-14(2)18(25)11-16/h4-13H,3H2,1-2H3,(H,26,28) |
InChI Key |
BOOQILISPDFZAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F |
Origin of Product |
United States |
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